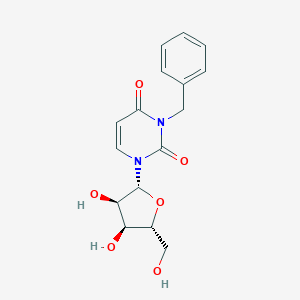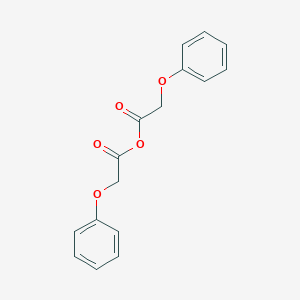
1,19-Eicosadiène
Vue d'ensemble
Description
1,19-Eicosadiene is an organic compound with the molecular formula C20H38. It is a long-chain hydrocarbon containing two double bonds located at the first and nineteenth carbon atoms. This compound is a member of the alkadiene family and is known for its unique chemical properties and applications in various fields.
Applications De Recherche Scientifique
1,19-Eicosadiene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,19-Eicosadiene can be synthesized through several methods, including:
Kolbe Electrolysis: This method involves the electrochemical decarboxylation of carboxylic acids.
Catalytic Hydrogenation: This method involves the partial hydrogenation of polyunsaturated fatty acids, followed by selective dehydrogenation to introduce the desired double bonds at specific positions.
Industrial Production Methods
Industrial production of 1,19-Eicosadiene typically involves the use of large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalysts and reaction conditions ensures efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,19-Eicosadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides, alcohols, and carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation of 1,19-Eicosadiene can yield saturated hydrocarbons. Catalysts such as palladium on carbon are commonly used for this purpose.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions. Reagents such as bromine or chlorine are used under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Epoxides, alcohols, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
Mécanisme D'action
The mechanism of action of 1,19-Eicosadiene involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
1,19-Eicosadiene can be compared with other similar compounds, such as:
1,18-Octadecadiene: A shorter-chain alkadiene with similar chemical properties but different applications.
1,20-Heneicosadiene: A longer-chain alkadiene with additional carbon atoms, leading to different physical properties and uses.
1,17-Heptadecadiene: Another alkadiene with a different chain length and double bond positions.
Uniqueness
1,19-Eicosadiene is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
icosa-1,19-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJFCAXSGQLCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333872 | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14811-95-1 | |
| Record name | 1,19-Eicosadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,19-Eicosadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,19-EICOSADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)

![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)






